8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by a 1H-imidazo[2,1-f]purine-2,4-dione core. Its structure includes a 2-ethylphenyl substituent at position 8 and methyl groups at positions 1, 6, and 5. For example, CB11 (a PPARγ agonist with a 2-aminophenyl and butyl group) demonstrates anti-cancer activity in non-small cell lung cancer (NSCLC) by inducing apoptosis and ROS production . The ethylphenyl moiety in the target compound may influence receptor binding and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
6-(2-ethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-5-12-8-6-7-9-13(12)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-9H,5H2,1-4H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJUVSYKMBWYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the ethylphenyl group is coupled with a halogenated imidazo[2,1-f]purine intermediate in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological profiles:
Pharmacological and Mechanistic Differences
Oncology vs. Neuropsychiatry: The target compound and CB11 share a 1,6,7-trimethylimidazopurine-dione core but differ in substituents. CB11's 2-aminophenyl and butyl groups enhance PPARγ binding, driving apoptosis in NSCLC . The target compound's 2-ethylphenyl group may alter PPARγ activation efficacy or selectivity. In contrast, piperazinylalkyl derivatives (e.g., AZ-853, AZ-861) prioritize 5-HT1A/5-HT7 receptor binding for antidepressant effects. Their extended alkyl chains and fluorinated aryl groups optimize serotonin receptor interaction .
Metabolic Stability and Lipophilicity: Piperazinylalkyl derivatives (e.g., AZ-853, 3i) exhibit moderate metabolic stability in human liver microsomes (HLM) and optimal lipophilicity (logP ~3.5) for blood-brain barrier penetration .
Side Effect Profiles: CB11’s anti-cancer activity is associated with ROS-mediated cytotoxicity but lacks reported cardiovascular effects . AZ-853 and AZ-861 show mild sedation and lipid disturbances, with AZ-853 causing weight gain and hypotension due to α1-adrenolytic activity .
Structural Determinants of Activity
- Substituent Position : Fluorine or trifluoromethyl groups at the phenyl ring’s meta position (AZ-861) enhance 5-HT1A affinity compared to ortho substitution (AZ-853) .
- Alkyl Chain Length : Piperazinylpentyl derivatives (e.g., 3i) outperform butyl analogs in anxiolytic potency, suggesting chain length impacts receptor engagement .
- Methylation Pattern : 1,6,7-Trimethylation (target compound, CB11) may stabilize the imidazopurine core, whereas 1,3-dimethylation (AZ-853/AZ-861) optimizes serotonin receptor binding .
Biological Activity
8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure features an ethylphenyl group at the 8-position and three methyl groups at the 1, 6, and 7 positions of the imidazo[2,1-f]purine core.
- Molecular Formula : C21H25N5O2
- Molecular Weight : 379.5 g/mol
- CAS Number : 877644-77-4
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Key areas of interest include:
- Antidepressant Activity : Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant effects through their interaction with serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. A study highlighted the synthesis and evaluation of such derivatives, revealing significant receptor affinity and promising in vivo results in forced swim tests (FST) in mice .
- Anxiolytic Effects : Some derivatives have shown greater potency than traditional anxiolytic drugs like diazepam in preclinical models. This suggests that modifications to the imidazo[2,1-f]purine core could enhance anxiolytic properties .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. Its structural characteristics allow it to interact with active sites of enzymes, leading to potential therapeutic applications in diseases where enzyme dysregulation is a factor.
The mechanism by which this compound exerts its biological effects is primarily through:
- Receptor Interaction : Binding to serotonin receptors modulates neurotransmitter levels in the brain, contributing to mood regulation.
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterases (PDEs), this compound can increase cyclic nucleotide levels (cAMP and cGMP), which are crucial for various signaling pathways involved in mood and anxiety disorders.
Case Studies
- Antidepressant Potential :
- Anxiolytic Properties :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2 |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 877644-77-4 |
| Antidepressant Activity | Significant in animal models |
| Anxiolytic Activity | Greater potency than diazepam |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
